molecular formula C11H9ClN2O3 B069932 4-Chloro-6-methoxyquinazolin-7-yl acetate CAS No. 179688-03-0

4-Chloro-6-methoxyquinazolin-7-yl acetate

Cat. No. B069932
CAS RN: 179688-03-0
M. Wt: 252.65 g/mol
InChI Key: SDLKYGFWIOTIHR-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazolin-7-yl acetate is a chemical compound with the molecular formula C11H9ClN2O3 . It has a molecular weight of 252.66 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Synthesis and Biological Activity of Quinazoline Derivatives : One study synthesized 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a derivative of 4-chloro-6-methoxyquinazolin-7-yl acetate, and evaluated its inhibitory effects on lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).

  • Chemical Synthesis : Another study focused on synthesizing benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate, highlighting the compound's potential in chemical research (Min Wang et al., 2015).

  • Radical-Scavenging and Antimicrobial Activities : Research on 2-chloroquinolin-3-yl ester derivatives, related to this compound, has shown promising results in terms of ABTS radical-scavenging activity and antimicrobial activities, suggesting its potential in therapeutic applications (S. Tabassum et al., 2014).

  • Development of Quinazolin-4-Amines : A study synthesized quinazolin-4-amine derivatives containing p-toluenesulfonate moiety starting from 4-chloro-7-methoxyquinazolin-6-yl acetate, exploring its applications in pharmaceutical chemistry (Zhi-qiang Cai et al., 2016).

  • Antibacterial and Antifungal Activities : N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide, derived from a similar compound, has been synthesized and evaluated for antibacterial and antifungal activities, indicating its potential in the development of new antimicrobials (S. Shaikh, 2013).

  • Antitumor Activity : Research on the optimization of 4-(N-Cycloamino)phenylquinazolines, related to this compound, for their cytotoxicity and tubulin inhibition activities has led to the discovery of new compounds with potential antitumor properties (Xiao-Feng Wang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-chloro-6-methoxyquinazolin-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-4-8-7(3-9(10)16-2)11(12)14-5-13-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLKYGFWIOTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623775
Record name 4-Chloro-6-methoxyquinazolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179688-03-0
Record name 4-Chloro-6-methoxyquinazolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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